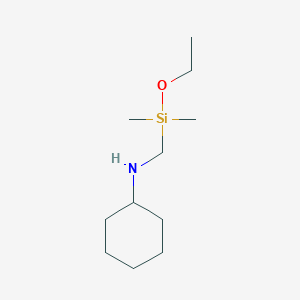
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C12H27NO2Si. It is a derivative of silane, featuring a cyclohexylaminomethyl group attached to an ethoxydimethylsilane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine typically involves the reaction of cyclohexylamine with ethoxydimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
Cyclohexylamine+Ethoxydimethylchlorosilane→this compound+HCl
The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is utilized in several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine involves its ability to form stable bonds with various substrates through its silane group. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with a wide range of molecules.
類似化合物との比較
Similar Compounds
Dimethylethoxysilane: Similar in structure but lacks the cyclohexylaminomethyl group.
Diethoxydimethylsilane: Contains two ethoxy groups and two methyl groups attached to silicon.
(N-cyclohexylaminomethyl)triethoxysilane: Contains three ethoxy groups instead of one.
Uniqueness
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is unique due to the presence of the cyclohexylaminomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with various substrates.
特性
CAS番号 |
18023-58-0 |
|---|---|
分子式 |
C11H25NOSi |
分子量 |
215.41 g/mol |
IUPAC名 |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
InChIキー |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
正規SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













